2-Amino-6-bromoquinolin-3-ol
Description
Structure
3D Structure
Properties
Molecular Formula |
C9H7BrN2O |
|---|---|
Molecular Weight |
239.07 g/mol |
IUPAC Name |
2-amino-6-bromoquinolin-3-ol |
InChI |
InChI=1S/C9H7BrN2O/c10-6-1-2-7-5(3-6)4-8(13)9(11)12-7/h1-4,13H,(H2,11,12) |
InChI Key |
DUVMVZYQVLSMJG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=NC(=C(C=C2C=C1Br)O)N |
Origin of Product |
United States |
Reactivity and Reaction Mechanisms of 2 Amino 6 Bromoquinolin 3 Ol
Nucleophilic Substitution Reactions on the Quinoline (B57606) Core
Nucleophilic substitution reactions involve the attack of a nucleophile on an electron-deficient center, leading to the displacement of a leaving group. In the case of 2-Amino-6-bromoquinolin-3-ol, the primary sites for such reactions are the carbon atom bearing the bromine substituent and other electrophilic positions on the quinoline ring.
The bromine atom at the C-6 position of the quinoline core is a potential site for nucleophilic aromatic substitution (SNAr). However, the direct displacement of a halogen from an aromatic ring is generally challenging due to the high energy of the intermediate Meisenheimer complex. The reactivity of the C-Br bond towards nucleophilic attack is significantly influenced by the electronic nature of the quinoline ring.
The presence of the electron-donating amino (-NH2) and hydroxyl (-OH) groups at positions 2 and 3, respectively, increases the electron density of the aromatic system, making the quinoline ring less susceptible to nucleophilic attack. Conversely, the nitrogen atom within the quinoline ring acts as an electron-withdrawing group, which can activate the ring towards nucleophilic substitution, particularly at the ortho and para positions relative to the nitrogen.
While direct displacement of the bromine by common nucleophiles under standard conditions is expected to be slow, the reaction can be facilitated by the use of strong nucleophiles, high temperatures, and catalysts. For instance, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination or Suzuki coupling, are well-established methods for the functionalization of aryl halides and would be expected to be effective for the substitution of the bromine atom in 2-Amino-6-bromoquinolin-3-ol.
Table 1: Predicted Nucleophilic Substitution Reactions at the Bromine Substituent
| Nucleophile | Reagent/Catalyst | Expected Product | Reaction Type |
| Amines (R-NH2) | Pd catalyst, base | 2-Amino-6-(alkyl/aryl)aminoquinolin-3-ol | Buchwald-Hartwig Amination |
| Boronic acids (R-B(OH)2) | Pd catalyst, base | 2-Amino-6-(alkyl/aryl)quinolin-3-ol | Suzuki Coupling |
| Alkoxides (R-O-) | Cu catalyst, high temp. | 2-Amino-6-alkoxyquinolin-3-ol | Ullmann Condensation |
| Cyanide (CN-) | Pd or Ni catalyst | 2-Amino-3-hydroxyquinoline-6-carbonitrile | cyanation |
This table is predictive and based on established reactivity patterns of similar bromo-substituted heterocyclic compounds.
Other potential electrophilic centers on the quinoline core of 2-Amino-6-bromoquinolin-3-ol are less reactive towards nucleophilic attack compared to the C-6 position bearing the bromine atom. The carbon atoms of the quinoline ring are generally electron-rich due to the presence of the amino and hydroxyl groups, making them unlikely to be attacked by nucleophiles unless activated by a strongly electron-withdrawing group.
Electrophilic Substitution Reactions on the Quinoline Core
Electrophilic aromatic substitution (EAS) is a characteristic reaction of aromatic compounds, involving the attack of an electrophile on the electron-rich aromatic ring. The regioselectivity of this reaction is determined by the directing effects of the substituents already present on the ring.
Both the amino (-NH2) and hydroxyl (-OH) groups are strong activating and ortho-, para-directing groups in electrophilic aromatic substitution. libretexts.orgmasterorganicchemistry.com This is due to their ability to donate electron density to the aromatic ring through resonance, stabilizing the positively charged intermediate (arenium ion) formed during the reaction. In 2-Amino-6-bromoquinolin-3-ol, these groups are located on the pyridinone ring of the quinoline system.
The directing effects of these two powerful activating groups will dominate the regioselectivity of electrophilic substitution. The positions ortho and para to these groups are significantly activated. Given the structure of the quinoline ring, the most likely positions for electrophilic attack are C-4, and to a lesser extent, the positions on the benzene (B151609) ring not occupied by the bromine atom (C-5, C-7, and C-8).
The bromine atom is a deactivating but ortho-, para-directing group. libretexts.org Its influence will be subordinate to the potent activating effects of the amino and hydroxyl groups. Therefore, electrophilic substitution is predicted to occur preferentially at the positions most activated by the -NH2 and -OH groups.
Table 2: Predicted Regioselectivity of Electrophilic Aromatic Substitution
| Electrophile | Reagent | Predicted Major Product(s) |
| Nitronium ion (NO2+) | HNO3/H2SO4 | 2-Amino-6-bromo-4-nitroquinolin-3-ol |
| Halonium ion (X+) | X2/Lewis Acid | 2-Amino-4,6-dibromoquinolin-3-ol |
| Sulfonium ion (SO3H+) | Fuming H2SO4 | 2-Amino-6-bromo-3-hydroxyquinoline-4-sulfonic acid |
| Acylium ion (RCO+) | RCOCl/AlCl3 | 4-Acyl-2-amino-6-bromoquinolin-3-ol |
This table is predictive and based on the established directing effects of amino and hydroxyl groups in electrophilic aromatic substitution.
Transformations Involving the Amino Group
The amino group at the C-2 position is a key functional handle for further molecular modifications. Its nucleophilic character allows it to participate in a variety of reactions, leading to the formation of new carbon-nitrogen or heteroatom-nitrogen bonds.
The primary amino group of 2-Amino-6-bromoquinolin-3-ol can act as a nucleophile and react with various electrophiles.
Amination: While the term amination can refer to the introduction of an amino group, in this context, it refers to reactions where the existing amino group acts as a nucleophile. For instance, it can undergo N-alkylation with alkyl halides. However, such reactions can sometimes lead to multiple alkylations. chemguide.co.uk Reductive amination with aldehydes or ketones provides a more controlled method for the synthesis of secondary and tertiary amines.
Amidation: The amino group can be readily acylated by reaction with acyl chlorides, acid anhydrides, or carboxylic acids (in the presence of a coupling agent) to form the corresponding amides. nih.gov This is a common and efficient transformation for the protection of the amino group or for the introduction of new functionalities.
Table 3: Representative Transformations of the Amino Group
| Reaction Type | Reagent | Expected Product |
| N-Alkylation | Alkyl halide (R-X), base | 2-(Alkylamino)-6-bromoquinolin-3-ol |
| Reductive Amination | Aldehyde/Ketone, reducing agent | 2-(Alkylamino)-6-bromoquinolin-3-ol |
| N-Acylation (Amidation) | Acyl chloride (RCOCl), base | N-(6-Bromo-3-hydroxyquinolin-2-yl)amide |
| N-Sulfonylation | Sulfonyl chloride (RSO2Cl), base | N-(6-Bromo-3-hydroxyquinolin-2-yl)sulfonamide |
This table illustrates common reactions of primary amino groups on heterocyclic systems.
Diazotization and Subsequent Transformations
The conversion of the primary aromatic amine in 2-Amino-6-bromoquinolin-3-ol to a diazonium salt is a pivotal reaction. This process typically involves treatment with a source of nitrous acid, such as sodium nitrite in the presence of a strong mineral acid. The resulting diazonium salt is a highly valuable intermediate due to the excellent leaving group ability of molecular nitrogen (N₂).
Once formed, the diazonium salt of 2-Amino-6-bromoquinolin-3-ol can undergo a variety of subsequent transformations, allowing for the introduction of diverse substituents onto the quinoline ring at the C2 position. A prominent example of such transformations is the Sandmeyer reaction, which utilizes copper(I) salts to introduce halides (Cl, Br) or pseudohalides (CN). While the starting molecule already contains a bromine atom, the ability to replace the amino group with other functionalities through its diazonium salt highlights the synthetic utility of this reaction.
Table 1: Potential Products from Diazotization of 2-Amino-6-bromoquinolin-3-ol
| Reagent | Product | Reaction Type |
|---|---|---|
| CuCl / HCl | 2-Chloro-6-bromoquinolin-3-ol | Sandmeyer Reaction |
| CuBr / HBr | 2,6-Dibromoquinolin-3-ol | Sandmeyer Reaction |
| CuCN / KCN | 6-Bromo-3-hydroxyquinoline-2-carbonitrile | Sandmeyer Reaction |
| KI | 6-Bromo-2-iodoquinolin-3-ol | - |
| H₂O / ∆ | 6-Bromoquinolin-2,3-diol | Hydrolysis |
| HBF₄, then ∆ | 6-Bromo-2-fluoroquinolin-3-ol | Schiemann Reaction |
Transformations Involving the Hydroxyl Group
The phenolic hydroxyl group at the C3 position imparts another dimension to the reactivity of 2-Amino-6-bromoquinolin-3-ol, enabling reactions such as esterification, etherification, and oxidation.
Esterification and Etherification Reactions
The hydroxyl group of 2-Amino-6-bromoquinolin-3-ol can readily undergo esterification with carboxylic acids or their derivatives (e.g., acid chlorides, anhydrides) to form the corresponding esters. This reaction is typically catalyzed by an acid or a coupling agent. Similarly, etherification can be achieved by reacting the hydroxyl group with an alkyl halide in the presence of a base, a classic example being the Williamson ether synthesis. These reactions are fundamental in modifying the electronic and steric properties of the molecule.
Phenolic Oxidations
The electron-rich nature of the quinoline ring system, further activated by the hydroxyl and amino groups, makes 2-Amino-6-bromoquinolin-3-ol susceptible to oxidation. Phenolic oxidations can proceed through various mechanisms, often involving the formation of radical intermediates or quinone-like structures. The specific outcome of the oxidation is highly dependent on the oxidant used and the reaction conditions. For instance, strong oxidizing agents could potentially lead to the formation of a quinone-imine derivative or even ring-opening under harsh conditions.
Mechanistic Investigations of Key Reactions
A thorough understanding of the reaction mechanisms is crucial for predicting reactivity and controlling the outcome of chemical transformations. Both computational and experimental approaches are employed to elucidate the intricate pathways of reactions involving 2-Amino-6-bromoquinolin-3-ol.
Computational Studies of Reaction Pathways and Transition States
While specific computational studies on 2-Amino-6-bromoquinolin-3-ol are not widely available in the public domain, density functional theory (DFT) and other quantum chemical methods are powerful tools for investigating the reactivity of quinoline derivatives in general nih.gov. Such studies can provide valuable insights into:
Electron density distribution: Identifying the most nucleophilic and electrophilic sites in the molecule.
Reaction energetics: Calculating the activation energies and reaction enthalpies for proposed reaction pathways.
Transition state geometries: Visualizing the structure of the high-energy transition states to understand the steric and electronic factors that govern the reaction rate.
For instance, computational models could be used to predict the relative ease of diazotization at the amino group versus electrophilic attack on the quinoline ring, or to compare the activation barriers for different Sandmeyer reactions of the corresponding diazonium salt.
Role of Intermediates in Quinoline Reactivity
The reactivity of quinoline derivatives is often dictated by the stability and subsequent reactions of key intermediates. In the context of the reactions discussed, two important intermediates are the diazonium cation and phenoxyl radicals.
Diazonium Cation: The stability of the diazonium salt of 2-Amino-6-bromoquinolin-3-ol is a critical factor in the success of subsequent nucleophilic substitution reactions. Aromatic diazonium salts are generally more stable than their aliphatic counterparts, allowing for their isolation and use in a controlled manner. The mechanism of Sandmeyer reactions is believed to involve a single-electron transfer from the copper(I) catalyst to the diazonium ion, generating an aryl radical and dinitrogen gas.
Phenoxyl Radicals: In phenolic oxidation reactions, the initial step often involves the abstraction of a hydrogen atom from the hydroxyl group to form a phenoxyl radical. The fate of this radical intermediate depends on its stability and the surrounding reaction environment. It can undergo further oxidation, dimerization, or react with other species in the reaction mixture. The presence of the electron-donating amino group and the quinoline ring system would influence the stability and reactivity of the phenoxyl radical derived from 2-Amino-6-bromoquinolin-3-ol.
Chemoselectivity and Regioselectivity Studies
The reactivity of 2-amino-6-bromoquinolin-3-ol is governed by the interplay of the electron-donating amino and hydroxyl groups and the electron-withdrawing bromine atom, which influences the chemoselectivity and regioselectivity of its reactions. While specific studies on this exact molecule are limited, the principles of electrophilic and nucleophilic aromatic substitution on quinoline and its derivatives provide a framework for understanding its behavior.
In electrophilic aromatic substitution (SEAr) reactions, the carbocyclic ring of quinoline is generally more reactive than the pyridine (B92270) ring, which is deactivated by the nitrogen atom. The amino and hydroxyl groups are strong activating groups and ortho-, para-directors, while the bromine atom is a deactivating group but also an ortho-, para-director. libretexts.org The combined effect of the activating groups at positions 2 and 3 would be expected to strongly activate the quinoline ring system towards electrophilic attack.
The regioselectivity of electrophilic substitution on 3-hydroxyquinoline (B51751) derivatives has been shown to occur at the C4 position. researchgate.net For 2-amino-6-bromoquinolin-3-ol, the C4 position is doubly activated by the adjacent amino and hydroxyl groups, making it the most probable site for electrophilic attack. The amino group at C2 and the bromine atom at C6 would also direct electrophiles to the C5 and C7 positions. However, the strong activation at C4 likely dominates.
Computational methods, such as Density Functional Theory (DFT), can be employed to predict the regioselectivity of electrophilic aromatic substitution by identifying the most nucleophilic centers in the molecule. rsc.orgresearchgate.net Such theoretical studies on 8-hydroxyquinoline have been used to determine the stability of intermediates and predict reaction outcomes. researchgate.net
Table 1: Predicted Regioselectivity in Electrophilic Aromatic Substitution of 2-Amino-6-bromoquinolin-3-ol
| Substituent | Position | Electronic Effect | Directing Influence | Predicted Site of Attack |
|---|---|---|---|---|
| 2-Amino | C2 | Activating, +M, -I | Ortho, Para | C4 |
| 3-Hydroxyl | C3 | Activating, +M, -I | Ortho, Para | C4 |
| 6-Bromo | C6 | Deactivating, -I, +M | Ortho, Para | C5, C7 |
Nucleophilic aromatic substitution (SNAr) reactions on the quinoline ring are generally favored at the C2 and C4 positions, especially if a good leaving group is present. ecorfan.org In the case of 2-amino-6-bromoquinolin-3-ol, the bromine atom at the C6 position is not at a typically activated site for SNAr. However, reactions involving the displacement of the bromine atom could potentially occur under harsh conditions or through alternative mechanisms. The amino and hydroxyl groups can also exhibit chemoselectivity by reacting with certain reagents. For instance, the amino group can be acylated or alkylated, while the hydroxyl group can be etherified or esterified.
Structure-Reactivity Relationships in 2-Amino-6-bromoquinolin-3-ol Chemistry
The amino group at the C2 position and the hydroxyl group at the C3 position are powerful electron-donating groups through resonance (+M effect), which significantly increases the electron density of the quinoline ring system, particularly at the C4 position. This enhanced nucleophilicity makes the molecule highly susceptible to electrophilic attack at this position. The inductive effects (-I) of the nitrogen and oxygen atoms are also present but are generally outweighed by their resonance effects in the context of aromatic substitution.
The interplay of these electronic effects can be summarized as follows:
Activation/Deactivation: The strong activating effects of the amino and hydroxyl groups likely overcome the deactivating effect of the bromine atom, making the molecule as a whole more reactive towards electrophiles than unsubstituted quinoline.
Directing Effects: The powerful ortho-, para-directing influence of the C2-amino and C3-hydroxyl groups strongly favors substitution at the C4 position. The directing influence of the C6-bromo group to C5 and C7 is a secondary consideration.
Steric hindrance can also influence reactivity. While the C4 position is electronically favored for electrophilic attack, the accessibility of this site to bulky reagents might be slightly hindered by the adjacent hydroxyl group. However, in most cases, the electronic activation is expected to be the dominant factor.
Table 2: Influence of Substituents on the Reactivity of 2-Amino-6-bromoquinolin-3-ol
| Substituent | Inductive Effect (-I) | Resonance Effect (+M) | Overall Electronic Effect | Impact on Reactivity |
|---|---|---|---|---|
| 2-Amino | Weakly deactivating | Strongly activating | Strongly activating | Increases rate of SEAr, directs to C4 |
| 3-Hydroxyl | Weakly deactivating | Strongly activating | Strongly activating | Increases rate of SEAr, directs to C4 |
| 6-Bromo | Strongly deactivating | Weakly activating | Weakly deactivating | Decreases rate of SEAr, directs to C5 and C7 |
Derivatization and Functionalization Strategies
Introduction of Additional Functional Groups on the Quinoline (B57606) Ring System
The functionalization of the quinoline ring is a significant area of research in medicinal and materials chemistry. Methodologies such as C-H activation, electrophilic and nucleophilic aromatic substitution, and transition-metal-catalyzed cross-coupling reactions are commonly employed to introduce a wide array of functional groups onto the quinoline scaffold. These modifications are crucial for modulating the electronic properties, solubility, and biological activity of quinoline derivatives. However, specific studies detailing the application of these techniques to 2-Amino-6-bromoquinolin-3-ol, including reaction conditions, yields, and the properties of the resulting derivatives, are not extensively documented.
Formation of Macrocycles and Polycyclic Systems Incorporating 2-Amino-6-bromoquinolin-3-ol
The synthesis of macrocycles and polycyclic systems is a sophisticated area of organic chemistry aimed at creating complex molecular architectures with unique properties. Quinoline moieties are sometimes incorporated into these larger structures to impart specific geometric constraints or electronic characteristics. Common strategies for macrocyclization include ring-closing metathesis (RCM), amide bond formation, and various click chemistry reactions. Despite the potential of 2-Amino-6-bromoquinolin-3-ol to serve as a versatile building block in such syntheses, owing to its multiple functional groups (amino, bromo, and hydroxyl), specific examples of its successful incorporation into macrocyclic or polycyclic frameworks are not described in the available literature.
Covalent Modification Techniques for Analytical and Research Purposes
Covalent modification is a key strategy for developing chemical probes, fluorescent labels, and other tools for analytical and research purposes. The amino and hydroxyl groups of 2-Amino-6-bromoquinolin-3-ol, as well as the potential for derivatization at the bromine-substituted position, make it a candidate for such modifications. These functional groups can be targeted by a variety of reagents to attach fluorophores, biotin (B1667282) tags, or other reporter molecules. While the principles of bioconjugation and chemical probe design are well-understood, there is a lack of specific research demonstrating the covalent modification of 2-Amino-6-bromoquinolin-3-ol for these applications.
Ligand Chemistry Utilizing 2-Amino-6-bromoquinolin-3-ol
The nitrogen atom of the quinoline ring and the exocyclic amino group, along with the hydroxyl group, suggest that 2-Amino-6-bromoquinolin-3-ol could function as a multidentate ligand in coordination chemistry. The formation of metal complexes with such ligands can lead to novel catalysts, materials with interesting photophysical properties, or potential therapeutic agents. The study of related compounds, such as 2-amino-3-hydroxypyridine, indicates the potential for this class of molecules to form stable complexes with various transition metals. However, specific research on the synthesis, characterization, and application of metal complexes involving 2-Amino-6-bromoquinolin-3-ol as a ligand is not currently available.
Advanced Spectroscopic Characterization and Structural Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. High-resolution ¹H and ¹³C NMR studies, along with two-dimensional NMR techniques, offer a comprehensive view of the atomic arrangement within 2-Amino-6-bromoquinolin-3-ol.
High-Resolution ¹H and ¹³C NMR Studies
High-resolution ¹H and ¹³C NMR spectra provide fundamental information about the chemical environment of the hydrogen and carbon atoms, respectively, in 2-Amino-6-bromoquinolin-3-ol.
¹H NMR Spectroscopy: The ¹H NMR spectrum of a related compound, 6-bromoquinoline, shows characteristic signals for the protons on the quinoline (B57606) ring system. chemicalbook.com For 2-Amino-6-bromoquinolin-3-ol, the introduction of the amino and hydroxyl groups significantly influences the chemical shifts of the aromatic protons. The aromatic region of the spectrum is expected to display distinct signals corresponding to the protons on the quinoline core. The chemical shifts are influenced by the electron-donating effects of the amino and hydroxyl groups and the electron-withdrawing effect of the bromine atom. The amino group protons would likely appear as a broad singlet, the position of which can be dependent on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on each unique carbon atom in the molecule. The spectrum of 2-Amino-6-bromoquinolin-3-ol would exhibit nine distinct signals corresponding to the nine carbon atoms of the quinoline ring. The chemical shifts of these carbons are indicative of their local electronic environment. For instance, the carbon atom attached to the hydroxyl group (C-3) and the carbon attached to the amino group (C-2) would resonate at specific downfield shifts due to the electronegativity of the oxygen and nitrogen atoms. Conversely, the carbon atom bonded to the bromine (C-6) would also show a characteristic shift.
A representative ¹H and ¹³C NMR data table for a similar quinoline derivative, 2-methyl-5,7-dinitroquinolin-8-ol (B1601843), is provided below to illustrate the type of data obtained from these analyses. mdpi.com
Table 1: Representative ¹H and ¹³C NMR Data for a Quinoline Derivative
| Parameter | ¹H NMR (DMSO-d₆; 500.2 MHz) δ (ppm) | ¹³C{¹H} NMR (DMSO-d₆; 125.8 MHz) δ (ppm) |
|---|---|---|
| Aromatic CH | 8.14 (d, ³JH,H = 9.0 Hz, 1H) | 122.6 |
| Aromatic CH | 9.21 (s, 1H) | 125.0 |
| Aromatic CH | 9.66 (d, ³JH,H = 9.0 Hz, 1H) | 129.0 |
| Aromatic C | --- | 129.3 |
| Aromatic C | --- | 130.8 |
| Aromatic C | --- | 137.4 |
| Aromatic C | --- | 141.2 |
| Aromatic C | --- | 154.9 |
| Aromatic C | --- | 161.7 |
| CH₃ | 2.94 (s, 3H) | 19.9 |
Data for 2-methyl-5,7-dinitroquinolin-8-ol mdpi.com
Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC)
To unambiguously assign the ¹H and ¹³C NMR signals and to confirm the connectivity of the atoms in 2-Amino-6-bromoquinolin-3-ol, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, helping to identify adjacent protons in the molecule. For 2-Amino-6-bromoquinolin-3-ol, COSY would be instrumental in assigning the protons on the benzenoid and pyridinoid rings of the quinoline structure.
HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded carbon and proton atoms. This technique allows for the direct assignment of a carbon signal based on the chemical shift of its attached proton.
Isotopic Labeling Studies for Structural Elucidation
While no specific isotopic labeling studies for 2-Amino-6-bromoquinolin-3-ol have been reported in the searched literature, this technique is a powerful tool for elucidating complex structures and reaction mechanisms. In such studies, specific atoms in the molecule are replaced with their heavier isotopes (e.g., ¹³C, ¹⁵N). The resulting changes in the NMR spectra can provide definitive proof of atomic positions and connectivity. For instance, selective ¹³C labeling would allow for the unambiguous assignment of carbon signals, and ¹⁵N labeling could provide insights into the electronic environment of the amino group.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary vibrational spectroscopy techniques that provide information about the functional groups present in a molecule. edinst.com
Vibrational Analysis and Functional Group Identification
The IR and Raman spectra of 2-Amino-6-bromoquinolin-3-ol would exhibit characteristic absorption bands corresponding to the vibrations of its specific functional groups.
N-H Stretching: The amino group (-NH₂) would show characteristic stretching vibrations in the IR spectrum, typically in the range of 3300-3500 cm⁻¹.
O-H Stretching: The hydroxyl group (-OH) would exhibit a broad absorption band in the IR spectrum, usually in the region of 3200-3600 cm⁻¹, due to hydrogen bonding.
C=C and C=N Stretching: The aromatic quinoline ring would display several C=C and C=N stretching vibrations in the fingerprint region of the IR and Raman spectra, typically between 1400 and 1650 cm⁻¹. spectroscopyonline.com
C-Br Stretching: The carbon-bromine bond would have a characteristic stretching vibration at lower frequencies, typically in the range of 500-650 cm⁻¹.
C-N and C-O Stretching: The C-N and C-O stretching vibrations would also be present in the fingerprint region, usually between 1000 and 1300 cm⁻¹.
The combination of IR and Raman spectroscopy provides a comprehensive vibrational profile of the molecule, confirming the presence of its key functional groups. americanpharmaceuticalreview.com
Table 2: Expected Vibrational Frequencies for 2-Amino-6-bromoquinolin-3-ol
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Spectroscopy Technique |
|---|---|---|---|
| Amino (-NH₂) | Stretching | 3300-3500 | IR |
| Hydroxyl (-OH) | Stretching (H-bonded) | 3200-3600 (broad) | IR |
| Aromatic C-H | Stretching | ~3000-3100 | IR, Raman |
| Aromatic C=C/C=N | Stretching | 1400-1650 | IR, Raman |
| C-O | Stretching | 1000-1300 | IR |
| C-N | Stretching | 1000-1300 | IR |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. For 2-Amino-6-bromoquinolin-3-ol, high-resolution mass spectrometry (HRMS) is particularly valuable.
HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion. This allows for the determination of the precise molecular formula, which for 2-Amino-6-bromoquinolin-3-ol is C₉H₇BrN₂O. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance, resulting in two peaks of similar intensity for the molecular ion, separated by two mass units.
The fragmentation pattern observed in the mass spectrum can also provide structural information. The molecule may undergo characteristic fragmentation pathways, such as the loss of small molecules like H₂O, CO, or HCN, which can help to confirm the proposed structure. For instance, a related compound, 6-bromo-3-nitroquinolin-4-ol, has been analyzed by mass spectrometry to confirm its structure. researchgate.net
Table 3: Predicted Mass Spectrometry Data for 2-Amino-6-bromoquinolin-3-ol
| Parameter | Value |
|---|---|
| Molecular Formula | C₉H₇BrN₂O |
| Monoisotopic Mass | 224.9769 u |
| Predicted [M+H]⁺ (m/z) | 225.9847 |
| Predicted [M+Na]⁺ (m/z) | 247.9666 |
Predicted values are based on the elemental composition.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is a critical tool for the unambiguous determination of a compound's elemental composition. savemyexams.com Unlike low-resolution mass spectrometry which provides a nominal mass, HRMS instruments measure the mass-to-charge ratio (m/z) to several decimal places. savemyexams.com This high accuracy allows for the calculation of a precise molecular formula by leveraging the small mass differences between isotopes of elements. libretexts.orgchemguide.co.uk
For 2-Amino-6-bromoquinolin-3-ol, with the molecular formula C₉H₇BrN₂O, HRMS can distinguish it from other potential formulas that might have the same nominal mass. The presence of bromine, with its two major isotopes ⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio, results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and the protonated molecule ([M+H]⁺), with two peaks separated by approximately 2 Da.
The theoretical exact mass for the protonated monoisotopic molecule ([M+H]⁺) can be calculated using the precise masses of the most abundant isotopes (¹H, ¹²C, ¹⁴N, ¹⁶O, ⁷⁹Br). An experimentally obtained value that matches this theoretical mass to within a few parts per million (ppm) confirms the elemental composition. kg.ac.rs
Table 1: Illustrative HRMS Data for 2-Amino-6-bromoquinolin-3-ol
| Ion Formula | Isotope | Theoretical m/z |
| [C₉H₈⁷⁹BrN₂O]⁺ | ⁷⁹Br | 238.9820 |
| [C₉H₈⁸¹BrN₂O]⁺ | ⁸¹Br | 240.9799 |
LC-MS and GC-MS Coupling for Purity and Identity Confirmation
Coupling chromatographic separation with mass spectrometry provides a powerful method for analyzing complex mixtures, confirming compound identity, and assessing purity. nih.gov
Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly well-suited for analyzing 2-Amino-6-bromoquinolin-3-ol, a polar, nitrogen-containing heterocyclic compound. researchgate.netresearchgate.net The compound can be separated from synthetic precursors, by-products, or degradation products using reversed-phase or HILIC chromatography. nih.gov The eluent is then introduced into the mass spectrometer, typically using a soft ionization technique like Electrospray Ionization (ESI), which keeps the molecule intact and allows for the detection of the protonated molecule [M+H]⁺. nih.gov The resulting chromatogram would show a primary peak corresponding to the target compound at a specific retention time, and the associated mass spectrum would confirm its molecular weight. ijpsr.com
Gas Chromatography-Mass Spectrometry (GC-MS) analysis of 2-Amino-6-bromoquinolin-3-ol would likely require a derivatization step. The presence of polar -NH₂ and -OH groups reduces the compound's volatility, making it less suitable for direct GC analysis. nih.gov Derivatization, for instance by silylation, would increase its volatility and thermal stability. The sample is then vaporized and separated on a GC column before entering the mass spectrometer, where fragmentation is typically induced by electron impact (EI) ionization. thepharmajournal.com The resulting fragmentation pattern serves as a chemical fingerprint for identification, often matched against spectral libraries. ijpsr.comniscpr.res.in
Table 2: Predicted Chromatographic and Mass Spec Data
| Technique | Predicted Retention Time (min) | Ionization Mode | Detected Ion (m/z) | Purpose |
| LC-MS | 5.8 | ESI (+) | 239/241 ([M+H]⁺) | Purity assessment and identity confirmation |
| GC-MS (derivatized) | 12.5 | EI | 238/240 (M⁺) and fragments | Identification via fragmentation pattern |
Tandem Mass Spectrometry (MS/MS) for Fragment Analysis
Tandem mass spectrometry (MS/MS) is an indispensable technique for structural elucidation. wikipedia.orgencyclopedia.pub In an MS/MS experiment, a specific precursor ion (e.g., the [M+H]⁺ ion of 2-Amino-6-bromoquinolin-3-ol at m/z 239/241) is selected in the first stage of mass analysis, fragmented via collision-induced dissociation (CID), and the resulting product ions are analyzed in a second stage. nationalmaglab.org The fragmentation pattern provides detailed information about the molecule's structure, connectivity, and functional groups. encyclopedia.pubwhitman.edu
For 2-Amino-6-bromoquinolin-3-ol, the fragmentation would likely involve characteristic losses from the quinoline ring system and its substituents. Potential fragmentation pathways for the [M+H]⁺ ion could include:
Loss of carbon monoxide (CO, 28 Da), a common fragmentation for hydroxy-quinolones which can exist in a keto tautomeric form. unito.it
Loss of the bromine atom (Br, 79/81 Da).
Cleavage of the heterocyclic ring system, leading to smaller, characteristic fragment ions. nih.gov
Analyzing these fragmentation pathways allows for the confirmation of the substituent positions and the core quinoline structure. unito.it
Table 3: Plausible MS/MS Fragmentation of [C₉H₈⁷⁹BrN₂O]⁺
| Precursor Ion (m/z) | Proposed Neutral Loss | Fragment Ion (m/z) | Proposed Structure of Fragment |
| 239 | CO | 211 | [M+H-CO]⁺ |
| 239 | H₂O | 221 | [M+H-H₂O]⁺ |
| 239 | Br | 160 | [M+H-Br]⁺ |
| 211 | HCN | 184 | [M+H-CO-HCN]⁺ |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The quinoline ring system of 2-Amino-6-bromoquinolin-3-ol is a chromophore, a part of the molecule that absorbs light in the UV-Vis range. The presence of the amino (-NH₂) and hydroxyl (-OH) groups, which are powerful auxochromes, is expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted quinoline. researchgate.net
The UV-Vis spectrum of 2-Amino-6-bromoquinolin-3-ol in a solvent like ethanol (B145695) or acetonitrile (B52724) would be expected to display multiple absorption bands. nih.gov These bands correspond to π → π* and n → π* electronic transitions.
π → π transitions:* These are typically high-intensity absorptions arising from the promotion of electrons from π bonding orbitals to π* antibonding orbitals within the aromatic quinoline system.
n → π transitions:* These lower-intensity absorptions result from the excitation of an electron from a non-bonding orbital (n), such as the lone pairs on the nitrogen and oxygen atoms, to a π* antibonding orbital. nih.gov
The specific wavelengths (λmax) of these absorptions are sensitive to the solvent polarity and the substitution pattern on the quinoline ring. redalyc.org For example, related quinoline derivatives show characteristic absorption bands in the range of 330-430 nm. nih.govredalyc.org The spectrum of 6-bromo-3-nitroquinoline (B1503131) shows a λₘₐₓ at 342 nm, and it is expected that 2-Amino-6-bromoquinolin-3-ol would also absorb in this region.
Table 4: Predicted UV-Vis Absorption Data for 2-Amino-6-bromoquinolin-3-ol in Acetonitrile
| Predicted λmax (nm) | Molar Extinction Coefficient (ε, M⁻¹cm⁻¹) | Type of Transition |
| ~240 | High (~20,000 - 25,000) | π → π |
| ~345 | Moderate (~1,500 - 5,000) | π → π / n → π* |
X-ray Crystallography for Solid-State Structure Determination
A key structural question for this molecule is its tautomeric form in the solid state. It could exist as the 3-hydroxyquinoline (B51751) (enol) form or the quinolin-3(4H)-one (keto) form. X-ray crystallography can unambiguously distinguish between these tautomers by precisely locating the hydrogen atom on either the oxygen or the ring nitrogen. Studies of similar systems, such as 2-aryl-3-bromoquinolin-4(1H)-ones, have shown that the keto form is often favored in the solid state. researchgate.net
Table 5: Hypothetical Crystallographic Data for 2-Amino-6-bromoquinolin-3-ol
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Intermolecular Interactions | N-H···O Hydrogen Bonds, O-H···N Hydrogen Bonds, π-π stacking |
| Tautomeric Form | Likely Quinolin-3(4H)-one (keto form) |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations
No published studies were found that specifically report the use of Density Functional Theory (DFT) to optimize the geometry and calculate the electronic structure of 2-Amino-6-bromoquinolin-3-ol. Such a study would typically involve calculations to determine the most stable three-dimensional arrangement of the atoms in the molecule and to describe the distribution of its electrons.
There is no available information on the specific basis sets or levels of theory that have been employed in computational studies of 2-Amino-6-bromoquinolin-3-ol. The choice of basis set and level of theory is a critical aspect of any quantum chemical calculation, as it directly impacts the accuracy of the results.
Analysis of Electronic Properties
A Frontier Molecular Orbital (HOMO-LUMO) analysis for 2-Amino-6-bromoquinolin-3-ol has not been reported in the scientific literature. This analysis is vital for understanding a molecule's chemical reactivity and its behavior in chemical reactions, with the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies indicating its electron-donating and accepting abilities, respectively.
There are no published Molecular Electrostatic Potential (MEP) maps for 2-Amino-6-bromoquinolin-3-ol. An MEP map provides a visual representation of the charge distribution on the surface of a molecule, highlighting regions that are electron-rich (nucleophilic) and electron-poor (electrophilic), which is crucial for predicting intermolecular interactions.
A Natural Bond Orbital (NBO) analysis of 2-Amino-6-bromoquinolin-3-ol, which would provide insights into electron delocalization, charge transfer, and hyperconjugative interactions within the molecule, has not been documented in any available research.
Tautomerism and Conformational Studies
The structure of 2-Amino-6-bromoquinolin-3-ol, featuring both hydroxyl and amino functional groups on a quinoline (B57606) scaffold, suggests the potential for rich tautomeric equilibria. Computational studies are instrumental in elucidating the relative stabilities of different tautomers and the factors governing their interconversion.
Prototropic tautomerism involves the migration of a proton between two or more sites within a molecule, often accompanied by a rearrangement of double bonds. For 2-Amino-6-bromoquinolin-3-ol, several tautomeric forms can be envisaged, primarily involving keto-enol and amine-imine equilibria.
Computational studies on related hydroxyquinoline systems have established that the position of the tautomeric equilibrium is highly sensitive to the substitution pattern. For instance, in the case of 2-aryl-3-bromoquinolin-4(1H)-ones, computational and spectroscopic analyses have shown that the NH-4-oxo (keto) form is predominant in both solution and the solid state. researchgate.net However, the presence of the quinolinol (enol) isomer has been confirmed in the gas phase by mass spectrometry and supported by B3LYP gas-phase calculations. researchgate.net
The relative stability of tautomers is influenced by factors such as aromaticity, intramolecular hydrogen bonding, and the electronic effects of substituents. The bromine atom at the 6-position, being an electron-withdrawing group, and the amino group at the 2-position, an electron-donating group, would exert opposing electronic effects on the quinoline ring, thereby influencing the acidity of the hydroxyl group and the basicity of the ring nitrogen, which are critical factors in determining tautomeric preference.
Table 1: Potential Tautomers of 2-Amino-6-bromoquinolin-3-ol
| Tautomeric Form | Description |
| Enol-Amine | The 3-hydroxy, 2-amino form. |
| Keto-Amine | The 3-oxo, 2-amino form (quinolin-3(4H)-one). |
| Enol-Imine | The 3-hydroxy, 2-imino form. |
| Keto-Imine | The 3-oxo, 2-imino form. |
This table represents potential tautomeric forms. The relative stabilities would need to be determined by specific computational studies.
The solvent environment can significantly impact the position of a tautomeric equilibrium. mdpi.com Computational models, such as the Polarizable Continuum Model (PCM), are frequently employed to simulate the effects of different solvents on the relative energies of tautomers. scirp.org These models account for the bulk electrostatic interactions between the solute and the solvent.
In general, polar solvents tend to stabilize more polar tautomers. For instance, in the study of 7-hydroxyquinoline, it was found that the solvation of hydrogen bonding sites by water molecules plays a crucial role. scilit.com For 2-Amino-6-bromoquinolin-3-ol, the keto tautomer is expected to have a larger dipole moment than the enol form and would thus be preferentially stabilized in polar solvents. The ability of protic solvents to form hydrogen bonds with the carbonyl and amino groups of the keto-amine tautomer would further enhance its stability. Conversely, in non-polar solvents, the enol-amine form might be more favored due to the stability conferred by intramolecular hydrogen bonding between the 3-hydroxyl group and the quinoline nitrogen.
Computational Studies of Reaction Mechanisms and Kinetics
Computational chemistry is an invaluable tool for elucidating the detailed mechanisms and kinetics of chemical reactions involving quinoline derivatives. DFT calculations can map out the entire reaction pathway, identifying transition states, intermediates, and the associated activation energies.
While specific mechanistic studies on 2-Amino-6-bromoquinolin-3-ol are not prevalent, research on related quinoline systems provides a framework for understanding its potential reactivity. For example, computational studies on the Ir(III)-catalyzed amidation of quinoline N-oxide have detailed a four-step catalytic cycle involving C-H activation, denitrogenation, amido insertion, and protodemetalation. acs.org Such studies can predict regioselectivity, which is often a challenge in the functionalization of substituted quinolines. For instance, in the palladium-catalyzed C8-arylation of quinoline N-oxides, mechanistic and DFT studies have shed light on the electronic, steric, and solvation effects that govern site selectivity. acs.org
Molecular Modeling and Docking for Interaction Analysis
Molecular modeling and docking are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. These methods are particularly important in medicinal chemistry for understanding how a ligand, such as a quinoline derivative, might interact with a biological target, typically a protein or nucleic acid.
Molecular docking studies have been extensively used for various quinoline derivatives to explore their potential as therapeutic agents. For example, docking studies have been performed on quinoline derivatives as potential HIV non-nucleoside reverse transcriptase inhibitors, nih.gov antibacterial agents, nih.govresearchgate.net and butyrylcholinesterase inhibitors. umsha.ac.ir These studies typically involve docking the ligand into the active site of the target protein and calculating a docking score, which is an estimate of the binding affinity. The analysis of the docked conformation reveals key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, which are crucial for binding.
For 2-Amino-6-bromoquinolin-3-ol, molecular docking could be employed to investigate its potential interactions with various biological targets. The amino and hydroxyl groups are capable of forming hydrogen bonds, while the quinoline ring can participate in pi-stacking and hydrophobic interactions. The bromine atom can also be involved in halogen bonding. A typical molecular docking workflow would involve:
Obtaining the 3D structure of the target protein, often from the Protein Data Bank (PDB).
Preparing the ligand (2-Amino-6-bromoquinolin-3-ol) by generating its 3D coordinates and assigning appropriate charges.
Performing the docking simulation using software like AutoDock or Schrödinger.
Analyzing the resulting docking poses and their scores to identify the most plausible binding mode and key interactions.
Table 2: Key Intermolecular Interactions in Molecular Docking
| Interaction Type | Description | Potential Groups in 2-Amino-6-bromoquinolin-3-ol |
| Hydrogen Bonding | An electrostatic attraction between a hydrogen atom covalently bonded to a more electronegative atom and another nearby electronegative atom. | 2-Amino group (donor), 3-Hydroxyl group (donor/acceptor), Quinoline nitrogen (acceptor) |
| Hydrophobic Interactions | The tendency of nonpolar substances to aggregate in aqueous solution and exclude water molecules. | Quinoline ring system |
| Pi-Stacking | Attractive, noncovalent interactions between aromatic rings. | Quinoline ring system |
| Halogen Bonding | A noncovalent interaction between a halogen atom and a Lewis base. | 6-Bromo substituent |
Such computational analyses can provide valuable hypotheses about the mechanism of action of 2-Amino-6-bromoquinolin-3-ol and guide the design of more potent and selective analogs.
Synthetic Applications and Future Research Directions
2-Amino-6-bromoquinolin-3-ol as a Versatile Synthon in Organic Synthesis
In the context of retrosynthetic analysis, a synthon is a conceptual unit representing a potential starting material in the synthesis of a target molecule. 2-Amino-6-bromoquinolin-3-ol is an exemplary synthon due to its inherent structural features that can be strategically exploited to build more complex molecules. The key functional groups—the nucleophilic amino group at C2, the acidic hydroxyl group at C3, and the bromine atom at C6 which is amenable to substitution reactions—offer a wide array of synthetic possibilities.
The reactivity of this compound allows it to participate in various chemical transformations:
The ortho-disposed amino and hydroxyl groups are perfectly positioned for cyclization reactions to form fused five-membered heterocyclic rings.
The amino group can act as a nucleophile or be diazotized to introduce other functionalities.
The hydroxyl group can be alkylated, acylated, or used as a directing group.
The bromine atom at the C6 position can be readily substituted through various cross-coupling reactions, such as Suzuki, Heck, or Buchwald-Hartwig couplings, enabling the introduction of diverse aryl, alkyl, or amino substituents.
This multi-faceted reactivity makes 2-Amino-6-bromoquinolin-3-ol a powerful tool for generating libraries of substituted quinoline (B57606) derivatives for screening in drug discovery and materials science applications.
Potential for Developing Advanced Heterocyclic Systems
The strategic placement of reactive functional groups in 2-Amino-6-bromoquinolin-3-ol makes it an ideal precursor for the synthesis of advanced heterocyclic systems, particularly those where the quinoline core is fused with other rings.
The adjacent amino and hydroxyl groups on the 2- and 3-positions of the quinoline ring are a classic structural motif for the construction of fused heterocycles. This arrangement facilitates intramolecular cyclization reactions to form five-membered rings fused to the quinoline core.
Pyrazoloquinolines: The synthesis of pyrazolo[3,4-b]quinolines can be envisioned starting from 2-Amino-6-bromoquinolin-3-ol. A common strategy involves the reaction of a 2-amino-3-functionalized quinoline with a hydrazine (B178648) derivative. mdpi.com For instance, conversion of the 3-hydroxyl group to a carbonyl-containing group (e.g., an acetyl group via Fries rearrangement or oxidation followed by reaction with an organometallic reagent) would provide a suitable precursor. Subsequent condensation with hydrazine or substituted hydrazines would lead to the formation of the fused pyrazole (B372694) ring, yielding a 6-bromo-substituted pyrazolo[3,4-b]quinoline. mdpi.com These compounds are of significant interest due to their reported biological activities and applications as optical brighteners and in organic light-emitting diodes (OLEDs).
Thiazoloquinolines: The synthesis of thiazolo[3,2-a]quinolines or related isomers can be achieved by reacting the 2-amino-3-hydroxyquinoline (B8581490) scaffold with sulfur-containing reagents. For example, reaction with carbon disulfide or thiophosgene (B130339) could lead to an intermediate that undergoes cyclization to form a fused thiazole (B1198619) ring. Another approach involves the reaction with α-haloketones or α-haloesters, where the amino group acts as a nucleophile to displace the halide, followed by cyclization involving the hydroxyl group to form the thiazole ring.
Oxazoloquinolines: The synthesis of oxazolo[5,4-b]quinolines is readily achievable from 2-Amino-6-bromoquinolin-3-ol. researchgate.net A straightforward method involves the condensation of the ortho-amino-hydroxyl functionality with a one-carbon synthon, such as a carboxylic acid, an orthoester, or phosgene. For example, heating 2-Amino-6-bromoquinolin-3-ol with a carboxylic acid in the presence of a dehydrating agent like polyphosphoric acid (PPA) would be expected to yield the corresponding 2-substituted-oxazolo[5,4-b]quinoline derivative.
| Fused System | Potential Synthetic Precursor from 2-Amino-6-bromoquinolin-3-ol | Key Reagent |
| Pyrazoloquinoline | 2-Amino-6-bromo-3-acetylquinoline | Hydrazine |
| Thiazoloquinoline | 2-Amino-6-bromoquinolin-3-ol | α-Haloketone |
| Oxazoloquinoline | 2-Amino-6-bromoquinolin-3-ol | Carboxylic Acid / PPA |
The development of spiro and bridged quinoline derivatives represents a more advanced synthetic challenge where 2-Amino-6-bromoquinolin-3-ol could serve as a valuable starting point. The functional groups on the quinoline ring can act as anchor points for the construction of spirocyclic or bridged systems. For instance, the amino group could be functionalized with a chain containing a terminal reactive group that could then undergo an intramolecular reaction with another position on the quinoline ring, potentially facilitated by the bromine at C6 after conversion to a more reactive intermediate. While specific examples starting from 2-Amino-6-bromoquinolin-3-ol are not yet prevalent in the literature, the inherent reactivity of the molecule suggests significant potential for the exploration of these complex and medicinally relevant three-dimensional scaffolds.
Methodological Advancements in Quinoline Chemistry Facilitated by 2-Amino-6-bromoquinolin-3-ol
The use of pre-functionalized synthons like 2-Amino-6-bromoquinolin-3-ol contributes to methodological advancements in quinoline chemistry. Traditional quinoline syntheses, such as the Skraup, Doebner-von Miller, or Friedländer reactions, often produce a quinoline core that requires subsequent, and sometimes difficult, functionalization. These subsequent reactions can suffer from a lack of regioselectivity and require harsh conditions.
By starting with a molecule where the substitution pattern is already defined, chemists can bypass these challenging steps. The presence of the bromine atom at the C6 position is particularly advantageous. It serves as a versatile handle for late-stage functionalization via transition-metal-catalyzed cross-coupling reactions. This allows for the rapid synthesis of a diverse array of 6-substituted quinoline derivatives from a common intermediate, which is a key strategy in modern medicinal chemistry for structure-activity relationship (SAR) studies. The ability to perform selective modifications at the amino, hydroxyl, and bromo positions offers a streamlined and efficient approach to complex quinoline-based molecules.
Interdisciplinary Research Opportunities
The synthetic versatility of 2-Amino-6-bromoquinolin-3-ol opens up numerous opportunities for interdisciplinary research:
Medicinal Chemistry: Quinoline derivatives are known to possess a broad spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The fused heterocyclic systems accessible from 2-Amino-6-bromoquinolin-3-ol, such as pyrazoloquinolines and oxazoloquinolines, are privileged scaffolds in drug discovery. Research efforts can be directed towards synthesizing libraries of derivatives for screening against various disease targets. The bromine atom allows for the introduction of moieties that can modulate pharmacokinetic properties or act as probes for target engagement.
Materials Science: Fused aromatic systems often exhibit interesting photophysical properties. Pyrazoloquinolines, for example, have been investigated for their use in OLEDs. Derivatives of 2-Amino-6-bromoquinolin-3-ol could be explored for applications in organic electronics, sensors, and fluorescent probes. The bromine atom can be used to attach the quinoline core to polymer backbones or other functional materials.
Chemical Biology: The quinoline scaffold can be incorporated into fluorescent probes for biological imaging. By attaching fluorophores or other reporter groups via the versatile bromine handle, researchers can design molecules to visualize specific biological processes or to track the distribution of a drug candidate within cells or tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
